molecular formula C14H12Br2N4O B5004886 5-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide

5-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide

Cat. No. B5004886
M. Wt: 412.08 g/mol
InChI Key: RDDMIMAFHIHTEA-UHFFFAOYSA-M
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Description

Pyrazoles, which are similar to the compound you mentioned, are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

Pyrazolines and their derivatives have been synthesized through various methods. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using techniques such as IR spectroscopy, elemental analysis, differential scanning calorimetry (DSC), and single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and depend on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their decomposition temperatures and detonation velocities, can be determined using various techniques. For example, the decomposition temperatures of similar compounds were determined to be 366 °C and 181 °C, respectively .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some pyrazoline derivatives have been found to have neurotoxic potentials .

properties

IUPAC Name

1-(4-bromophenyl)-2-(1-methyltriazolo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN4O.BrH/c1-18-13-6-7-19(8-12(13)16-17-18)9-14(20)10-2-4-11(15)5-3-10;/h2-8H,9H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDMIMAFHIHTEA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=[N+](C=C2)CC(=O)C3=CC=C(C=C3)Br)N=N1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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